3-(3-氯苯基)-2',3'-二氯苯丙酮

描述

The compound "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" is closely related to the class of compounds known as chlorophenols, which are characterized by the presence of chlorine atoms attached to a phenol ring. Chlorophenols are significant due to their various industrial applications and environmental impact as pollutants. The analysis and detection of chlorophenols, as well as the study of their chemical behavior, are of great interest in environmental chemistry .

Synthesis Analysis

The synthesis of chlorophenol derivatives can involve reagents that introduce chloromethyl groups to olefins, as seen in the preparation of trichloromethylated (Z)-olefins using 3,3,3-trichloropropyl-1-triphenylphosphorane . Although the specific synthesis of "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing chlorination reagents and base-mediated deprotonation to construct the chlorophenyl moiety.

Molecular Structure Analysis

The molecular structure of chlorophenol derivatives can be quite complex, with various substituents influencing the overall geometry of the molecule. For instance, a related compound, (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, exhibits a dihedral angle between its chloro-substituted benzene rings, which is a significant factor in its biological activity . This suggests that the molecular structure of "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" would also be influenced by the positions and angles of its chlorophenyl groups, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Chlorophenols, including those with multiple chlorine substituents, can undergo various chemical reactions, such as dehalogenation and oxidation. Ultrasonic induced dehalogenation has been observed in chlorophenols, leading to the formation of dechlorinated and hydroxylated intermediate products . This indicates that "3-(3-Chlorophenyl)-2',3'-dichloropropiophenone" may also be susceptible to similar reactions, which could be relevant in environmental degradation processes or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenols are crucial for their analysis and environmental impact assessment. Techniques such as capillary electrophoresis coupled with amperometric detection using a boron-doped diamond microelectrode have been employed for the sensitive and reproducible detection of chlorinated phenols . Additionally, gas chromatography–mass spectrometry after solid-phase extraction and trimethylsilylation has been optimized for the determination of various chlorophenols in environmental water samples . These methods highlight the importance of understanding the physical and chemical properties of chlorophenols, including solubility, volatility, and reactivity, which are essential for their detection and quantification in environmental studies.

科学研究应用

环境影响和降解

研究已经广泛评估了氯酚的环境后果,包括它们对水生和哺乳动物生命的毒性。氯酚在环境中的持久性可能从中等持续到高度持续,具体取决于生物降解微生物菌群的存在和环境条件。它们的生物蓄积潜力被认为很低,但它们具有很强的感官效应,可能影响水质 (K. Krijgsheld & A. D. Gen, 1986).

生物降解和处理策略

氯化烃(包括氯酚)的降解对于减轻它们的环境影响至关重要。零价铁和铁基双金属体系已被研究其有效脱氯氯酚的能力,这突出了修复技术在解决类似氯化合物的污染方面的潜力 (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).

化学合成和应用

开发用于合成具有商业重要性的氯酚的选择性工艺(包括在氯化反应中实现高区域选择性的方法)可能与 3-(3-氯苯基)-2',3'-二氯苯丙酮 的合成和应用相关。这项研究强调了氯酚及其衍生物在各个行业中的商业和工业相关性 (Keith Smith & G. El‐Hiti, 2021).

安全和危害

While specific safety data for “3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone” is not available, related compounds like 3-Chlorophenyl isocyanate are considered hazardous. They are flammable, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

作用机制

Target of Action

The primary target of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is the electron transport chain in mitochondria . This compound acts as a chemical inhibitor of oxidative phosphorylation .

Mode of Action

3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), interacts with its targets by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The compound acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The affected pathway is the oxidative phosphorylation pathway, which is a part of cellular respiration. The uncoupling effect of CCCP disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting ATP synthesis . This disruption can lead to a decrease in cellular energy production and can affect various downstream cellular processes.

Result of Action

The primary result of the action of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is the disruption of ATP synthesis . This can lead to a decrease in cellular energy levels and can have various effects on cellular function. For example, CCCP has been shown to induce mitophagy, a process by which damaged mitochondria are removed from the cell . Additionally, CCCP may also disrupt lysosomal degradation during autophagy .

属性

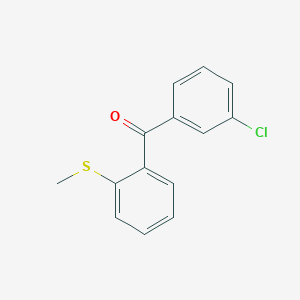

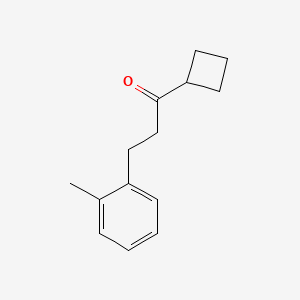

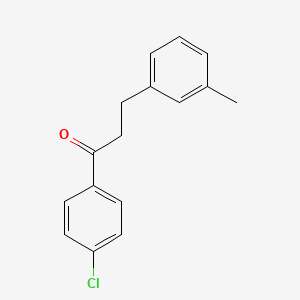

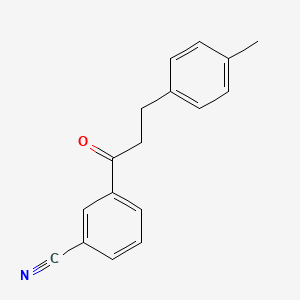

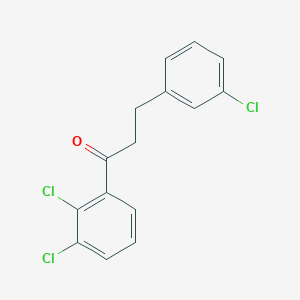

IUPAC Name |

3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDUDWWWZEKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644448 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-2',3'-dichloropropiophenone | |

CAS RN |

898787-35-4 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。